Specific Scientific Field: Radiation Therapy Quality Management
Summary of the Application: TG100-115 was used in a study by the American Association of Physicists in Medicine (AAPM) Task Group 100. The group developed a framework for designing Quality Management (QM) activities based on estimates of the probability of identified failures and their clinical outcome through the radiation therapy planning and delivery process .
Methods of Application: The Task Group used modern risk-based analysis techniques to this complex radiation therapy process .
Results or Outcomes: The development and implementation of risk-assessment techniques, including the use of TG100-115, are expected to make radiation therapy safer and more efficient .
Specific Scientific Field: Breast Cancer Research
Summary of the Application: TG100-115 has been identified as a potent inhibitor of TRPM7 kinase, which regulates breast cancer cell proliferation, migration, invasion, and metastasis .
Methods of Application: The effects of TG100-115 on breast cancer cell proliferation, migration, and invasion were assessed using various assays, including MTT, wound healing, and transwell assay .
Results or Outcomes: TG100-115 has little effect on the proliferation of MDA-MB-231 cells, a type of breast cancer cell, but significantly decreases cell migration and invasion .
Specific Scientific Field: Pancreatic Cancer Research
Summary of the Application: TG100-115 has been used in research related to Pancreatic Ductal Adenocarcinoma (PDAC), a type of pancreatic cancer .
Methods of Application: The effect of TG100-115 on PDAC growth was quantified by area of fluorescence and by tumor weight .
Results or Outcomes: TG100-115 substantially suppressed PDAC growth to approximately half of that of control-treated animals. It also quantitatively suppressed metastasis to the diaphragm, liver, colon, and other organs .
Specific Scientific Field: Immunology
Summary of the Application: TG100-115 has been used in research related to eosinophil accumulation, a process involved in various immune responses .
Methods of Application: The effect of TG100-115 on eosinophil accumulation was studied in a murine model .
Results or Outcomes: TG100-115 remarkably reduced eosinophil accumulation and bronchiolar mucin accumulation in the murine model .
Specific Scientific Field: Biochemistry
Summary of the Application: TG100-115 has been identified as a potent inhibitor of TRPM7 kinase .
Methods of Application: The inhibitory effects of TG100-115 on TRPM7 kinase activity were assessed using a TR-FRET based TRPM7 kinase assay .
Results or Outcomes: TG100-115 inhibited TRPM7 kinase activity in an ATP competitive fashion with over 70-fold stronger activity than that of rottlerin, a known TRPM7 kinase inhibitor .
Summary of the Application: TG100-115 has been used in research related to Th2 cytokine IL-13, a process involved in various immune responses .
Methods of Application: The effect of TG100-115 on Th2 cytokine IL-13 was studied in a murine model .
Results or Outcomes: TG100-115 remarkably reduced eosinophil accumulation, BALF levels of classic Th2 cytokine IL-13, perivascular and peribronchial leukocyte accumulations, and bronchiolar mucin accumulation in a murine model .
Summary of the Application: TG100-115 has been used in research related to PI3Kγ, a type of enzyme involved in various cellular functions .
Methods of Application: The effect of TG100-115 on PI3Kγ was studied in a murine model .
TG100-115 is a synthetic organic compound classified as an isozyme-selective inhibitor of phosphatidylinositol-3-kinase, specifically targeting the gamma and delta isoforms. Its IUPAC name is 3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol, and it has a molecular formula of C₁₈H₁₄N₆O₂. TG100-115 is recognized for its potential in therapeutic applications, particularly in oncology and inflammatory diseases due to its selective inhibitory effects on specific kinases involved in cellular signaling pathways .
Studies have shown that 6,7-Bis(3-hydroxyphenyl)pteridine-2,4-diamine exhibits anti-inflammatory activity by inhibiting Phosphatidylinositol-3-kinase (PI3K) gamma and delta isoforms, enzymes involved in inflammatory signaling pathways []. However, the detailed mechanism of action and its interaction with these enzymes require further investigation [].
Research on 6,7-Bis(3-hydroxyphenyl)pteridine-2,4-diamine is in its early stages. More studies are needed to explore its:
TG100-115 primarily functions through competitive inhibition of phosphatidylinositol-3-kinase gamma and delta isoforms. It exhibits IC50 values of 83 nM for PI3K gamma and 235 nM for PI3K delta, indicating its potency in inhibiting these enzymes compared to much higher IC50 values (1.2 mM and 1.3 mM) for PI3K alpha and beta, respectively . The compound also inhibits the kinase activity of the transient receptor potential melastatin 7 ion channel, which plays a crucial role in various cellular processes including migration and invasion of cancer cells .
TG100-115 demonstrates significant biological activity as a potent inhibitor of breast cancer cell migration and invasion. Research indicates that it suppresses TRPM7 ion channel activity and inhibits phosphorylation of critical proteins such as myosin IIA heavy chain and focal adhesion kinase, which are involved in cell motility . The compound has shown efficacy in reducing the proliferation of certain breast cancer cell lines while significantly decreasing their migratory capabilities .
TG100-115 holds promise in several therapeutic areas:
Studies have shown that TG100-115 interacts selectively with TRPM7 kinase, demonstrating over 70-fold stronger inhibition compared to rottlerin, another known TRPM7 inhibitor. This selective interaction underscores TG100-115's potential for targeted therapeutic strategies without affecting other kinases significantly . Additionally, its pharmacokinetic profile suggests favorable absorption and distribution characteristics when administered via aerosolized forms, indicating potential applications in respiratory diseases like asthma .
Several compounds share structural or functional similarities with TG100-115. Below is a comparison highlighting their unique features:
Compound Name | Similarity to TG100-115 | Unique Features |
---|---|---|
Rottlerin | Inhibitor of TRPM7 kinase | Less selective; broader inhibition profile |
PIK3CA inhibitors | Target PI3K pathway | Less isoform-specific; broader therapeutic use |
Wortmannin | PI3K inhibitor | Non-selective; affects multiple kinases |
LY294002 | PI3K inhibitor | Non-selective; used primarily in research settings |
TG100-115's unique selectivity for specific isoforms of phosphatidylinositol-3-kinase and its additional inhibitory effects on TRPM7 distinguish it from these similar compounds, making it a promising candidate for targeted therapies .
TG100-115 is classified as a substituted pteridine derivative, specifically a member of the diaminopteridine subclass [1] [2]. The compound falls under the broader category of heterocyclic organic compounds, characterized by its bicyclic aromatic ring system containing nitrogen heteroatoms [3] [4]. The pteridine core structure consists of a pyrazino[2,3-d]pyrimidine ring system, which forms the fundamental scaffold of this molecule [1] [3].
The systematic nomenclature of TG100-115 follows established International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The preferred IUPAC name is 3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol [1] [2] [5]. An alternative IUPAC designation is 3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol [6] [7], reflecting the positional numbering variations in pteridine nomenclature systems.
The Chemical Abstracts Service (CAS) systematic name for this compound is 3,3′-(2,4-diamino-6,7-pteridinediyl)bis-phenol [6] [8], which emphasizes the symmetrical diphenolic substitution pattern. Another commonly used systematic name is 6,7-Bis(3-hydroxyphenyl)pteridine-2,4-diamine [1] [9] [10], which highlights the specific substitution positions on the pteridine ring system.
Chemical Property | Value/Description |
---|---|
Molecular Formula | C₁₈H₁₄N₆O₂ |
Molecular Weight | 346.34 g/mol |
CAS Registry Number | 677297-51-7 |
UNII | 7ACH1U1E2M |
InChI Key | UJIAQDJKSXQLIT-UHFFFAOYSA-N |
PubChem CID | 10427712 |
ChEMBL ID | CHEMBL230011 |
DrugBank ID | DB05552 |
TG100-115 belongs to the heterocyclic compound classification system designated as C07D475 under the Cooperative Patent Classification (CPC) scheme, specifically covering heterocyclic compounds containing pteridine ring systems [11] [12]. The compound is characterized by its bicyclic aromatic heterocycle with phenyl substituents, making it a complex polycyclic aromatic system [1] [2].
The structural classification reveals that TG100-115 contains:
The compound can be classified based on its functional groups as a diphenolic compound with diamino substitution [1] [2]. The presence of both amino and hydroxyl functional groups places TG100-115 in the category of polyfunctional aromatic compounds. The phenolic hydroxyl groups contribute to the compound's chemical reactivity and potential for hydrogen bonding interactions.
TG100-115 is known by numerous synonyms and alternative names in scientific literature:
Pteridines represent a significant class of heterocyclic compounds characterized by their pyrazino[2,3-d]pyrimidine ring system [3] [13]. The pteridine classification system recognizes various substitution patterns, with TG100-115 representing a 2,4-diamino-6,7-disubstituted pteridine derivative [14] [15]. This specific substitution pattern places the compound within the broader family of pteridine-2,4-diamine derivatives, which are known for their diverse biological activities [14] [16].
TG100-115 emerged from a kinase-focused chemical library created at TargeGen Incorporated in San Diego, California. Computational modeling and structure–activity optimisation aimed to deliver isoform-specific phosphoinositide 3-kinase antagonists capable of separating pro-survival PI3Kα/β signaling from inflammation-linked PI3Kγ/δ activation [1] [2].
Year | Milestone | Key Details |
---|---|---|
2002 | Project launch | Formation of TargeGen’s vascular biology program [3] |
2004 | Innovation award | TG100-115 received the University of California San Diego CONNECT award as “Most Innovative Product of the Year” [4] |
2005 | Lead identification | Internal designation “Compound 6” in TargeGen’s pteridine series; showed 70-fold γ vs α selectivity in biochemical screens [2] |
2006 | Fast-Track status | United States Food and Drug Administration granted Fast Track for acute ST-elevation myocardial infarction [5] |
The pteridine core was assembled via stepwise condensation of 3-aminopyridazine intermediates with phenolic aldehydes, followed by nitrile cyclisation and selective diamination; full experimental details appeared in the 2007 Journal of Medicinal Chemistry report (compound 6) [6].
Extensive enzyme panels established TG100-115 as a dual PI3Kγ/δ inhibitor with minimal activity on class IA isoforms or the wider kinome.
Target Enzyme | IC₅₀ | Selectivity Notes |
---|---|---|
PI3Kγ (p110γ) | 83 nM [7] | >10-fold over 133 non-PI3K kinases [8] |
PI3Kδ (p110δ) | 235 nM [7] | ~5-fold less potent than γ but still sub-micromolar |
PI3Kα | ≥1,200 nM (inactive) [8] | |
PI3Kβ | ≥1,300 nM (inactive) [8] | |
TRPM7 kinase | 14 nM Kᵢ; 70-fold more potent than rottlerin [9] | |
VEGF-linked VE-cadherin phosphorylation | Complete suppression at 10 µM in human umbilical-vein endothelial cells [10] |
Molecular dynamics attributed γ/δ bias to restricted rotational freedom within the substituted phenyl rings, enabling favorable occupancy of the γ/δ ATP pocket while sterically clashing inside α/β cavities [11].
Beyond PI3K, follow-up studies revealed TG100-115 as a high-affinity inhibitor of the transient receptor potential melastatin 7 kinase domain, linking its anti-migratory effects in breast cancer cells to suppression of myosin IIA phosphorylation and focal adhesion kinase activity [12].
TG100-115 delivered robust infarct-size limitation in both rodent and porcine myocardial ischemia–reperfusion models when administered up to 3 h post-reperfusion [11].
Species | Model | Dose | Infarct-size Reduction |
---|---|---|---|
Rat | 60-min left-coronary occlusion + reperfusion | 0.5 mg/kg bolus | ≥40% vs vehicle [11] |
Pig | 90-min occlusion + reperfusion | 1 mg/kg bolus | ~35% vs vehicle; improved fractional shortening at 4 weeks [11] |
Inhaled TG100-115 (aerosol) mitigated hallmark asthma and chronic obstructive pulmonary disease endpoints:
In murine Miles assays TG100-115 blocked semaphorin 3A- and vascular endothelial growth factor–induced leakage, confirming a PI3Kγ/δ-dependent permeability axis [10] [15].
A multi-center double-blind placebo-controlled study (ClinicalTrials.gov NCT00103350) enrolled 70 angioplasty patients to evaluate infarct limitation [16] [17].
Parameter | Outcome |
---|---|
Trial phase | Completed Phase I/II |
Primary endpoint | Magnetic-resonance–measured infarct size; no statistically significant difference vs placebo (public summary) [17] |
Status | Program discontinued; no subsequent human trials registered as of July 2025 [18] |
The lack of efficacy relative to pre-clinical magnitude, coupled with competitive PI3K inhibitor pipelines, led to cessation of the cardiovascular program.
Dual PI3Kδ/γ inhibition by TG100-115 continues to inform therapeutic strategies for respiratory and autoimmune diseases; its effects benchmark newer molecules such as duvelisib and copanlisib [22].
Ongoing vascular-permeability investigations employ TG100-115 to delineate PI3Kγ/δ contributions to endothelial barrier regulation versus angiogenesis [23] [15].
TG100-115’s trajectory illustrates both the promise and pitfalls of isoform-selective kinase drug discovery. Although clinical ambitions in cardiology stalled, the compound remains a gold-standard pharmacological probe for PI3Kγ/δ biology, a novel TRPM7 antagonist, and a versatile chemical scaffold inspiring next-generation therapeutics.